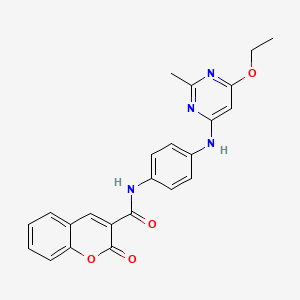

4-((3,5-二甲基哌啶-1-基)磺酰基)-N-(4-(吡啶-4-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide with aminopyridines. The process is influenced by the reactivity of the imidazolide and the steric hindrance presented by the sulfo group. In some cases, the sulfo group can prevent acylation of sterically hindered amines, as observed with 2-amino-6-methylpyridine. The synthesis is confirmed using 1H-NMR spectroscopy and X-ray diffraction analysis, which also reveals that the carbonyl and sulfo groups can occupy different positions in the crystalline phase, leading to variations in molecular conformation .

Molecular Structure Analysis

X-ray diffraction data from the synthesized compounds indicate that the carbonyl and sulfo groups may have different spatial arrangements. This can result in a unilateral position typical for benzothiazine carboxamides or a versatile position not previously encountered in such compounds. The molecular conformation of the benzothiazine nucleus is crucial as it affects the pharmacological properties of the compounds. The spatial arrangement of the pyridine cycle also plays a role in determining the analgesic and anti-inflammatory activities of these substances .

Chemical Reactions Analysis

The interaction between aminopyridines and imidazolide is a key reaction in the synthesis of benzothiazine carboxamides. The target for the initial electrophilic attack is the ring nitrogen of the aminopyridines. The presence of the sulfo group can alter the course of the reaction, especially when dealing with sterically hindered amines. The chemical reactions are guided by the reactivity of the imidazolide and the electronic and steric properties of the aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzothiazine carboxamides are closely related to their molecular structure. The different positions of the carbonyl and sulfo groups affect the crystalline structure and, consequently, the pharmacological properties. The compounds exhibit varying degrees of analgesic and anti-inflammatory activities, which are dependent on the mutual arrangement of the benzothiazine and pyridine fragments. Some of the synthesized compounds have shown to exceed the effectiveness of the drug Lornoxicam in these aspects .

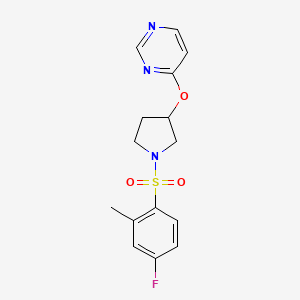

In addition to the benzothiazine carboxamides, the synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides have been studied. One compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (4a), was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening (HTS) screen. The X-ray coordinates of ligand 4a with cdk5 revealed an unusual binding mode to the hinge region via a water molecule, which is significant for understanding the inhibitory mechanism .

科学研究应用

分子相互作用与合成

研究重点介绍了涉及与 4-((3,5-二甲基哌啶-1-基)磺酰基)-N-(4-(吡啶-4-基)噻唑-2-基)苯甲酰胺结构相似的化合物的复杂分子相互作用和合成过程。例如,已经合成并分析了具有类似磺酰基和噻唑基团的化合物的 Co(II) 配合物,以了解它们的结构和潜在应用。这些络合物表现出荧光特性,并被研究其潜在的抗癌活性,特别是对人乳腺癌细胞系 (Vellaiswamy & Ramaswamy, 2017)。

生物活性与应用

已经合成并评估了与 4-((3,5-二甲基哌啶-1-基)磺酰基)-N-(4-(吡啶-4-基)噻唑-2-基)苯甲酰胺结构相关的化合物的生物活性。例如,已经研究了磺酰胺(化合物中存在的基团)的衍生物的抗疟活性及其在分子对接研究中的结合亲和力,表明了潜在的药物应用 (Fahim & Ismael, 2021)。

材料科学和聚合物化学

已经对具有与 4-((3,5-二甲基哌啶-1-基)磺酰基)-N-(4-(吡啶-4-基)噻唑-2-基)苯甲酰胺中类似的吡啶和砜部分的化合物进行研究,该研究在材料科学领域进行。例如,已经探索了含有吡啶和砜部分的新型可溶性氟化聚酰胺的合成。这些聚合物表现出显着的性能,例如溶解性、高热稳定性以及在生产具有特定机械和光学性能的薄膜中的潜在适用性 (Liu et al., 2013)。

抗菌和抗癌研究

已经合成并评估了与 4-((3,5-二甲基哌啶-1-基)磺酰基)-N-(4-(吡啶-4-基)噻唑-2-基)苯甲酰胺结构片段相似的化合物的抗菌和抗癌特性。研究深入探讨了新型生物活性磺酰胺噻唑衍生物作为潜在杀虫剂的合成,展示了其对特定害虫的毒理学、生化和生物学方面 (Soliman et al., 2020)。

属性

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)19-5-3-18(4-6-19)21(27)25-22-24-20(14-30-22)17-7-9-23-10-8-17/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXJCUKLNLPABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)